Fosfomycin
Overview
Description
Fosfomycin is a broad-spectrum antibiotic primarily used to treat uncomplicated urinary tract infections. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. This compound is unique due to its structure, which includes a phosphonic group and an epoxide ring. It is available in various forms, including disodium salt for intravenous administration and calcium or trometamol salt for oral administration .
Mechanism of Action
Target of Action
Fosfomycin primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting MurA, this compound disrupts the formation of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of peptidoglycan and leading to the death of the bacteria .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting the MurA enzyme, this compound blocks the initial step in peptidoglycan biosynthesis . This disruption in the pathway leads to the inability of the bacteria to form a functional cell wall, resulting in bacterial death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. This compound is excreted in urine mainly by glomerular filtration without biotransformation . These properties contribute to its effectiveness in treating urinary tract infections, as it can achieve high concentrations in the urinary tract .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting the MurA enzyme and disrupting peptidoglycan synthesis, this compound prevents the formation of the bacterial cell wall . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is more effective in acidic environments, which are common in urinary tract infections . Additionally, the presence of glucose-6-phosphate can inhibit the antimicrobial activity of this compound . It’s also worth noting that this compound has been shown to be effective against both gram-positive and gram-negative bacteria, demonstrating its broad-spectrum activity .
Biochemical Analysis
Biochemical Properties
Fosfomycin plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . This enzyme is essential for the first step in peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria . By irreversibly binding to MurA, this compound prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . Additionally, this compound interacts with other biomolecules such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It reduces the adhesion of bacterial cells to urinary and respiratory epithelial cells, thereby preventing infections . This compound also influences cell signaling pathways and gene expression by modulating the transcription of genes involved in cell wall biosynthesis and metabolic processes . Furthermore, this compound enhances the phagocytic activity of neutrophils, contributing to the immune response against bacterial infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects by irreversibly inhibiting the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis . This inhibition prevents the formation of N-acetylmuramic acid, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell lysis . This compound also interacts with other enzymes such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound maintains high urinary concentrations for 24-48 hours after oral administration, ensuring prolonged antibacterial activity . Its stability can be affected by factors such as intragastric acidity and gastric emptying rate, which influence its hydrolytic degradation and bioavailability . Long-term studies have shown that this compound remains effective against multidrug-resistant bacteria, although resistance can develop over time due to mutations in bacterial transport systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in increased antibacterial activity and reduced bacterial proliferation . Excessive doses can lead to toxic effects such as nephrotoxicity and gastrointestinal disturbances . The optimal dosage of this compound depends on factors such as the type of infection, the susceptibility of the bacterial strain, and the overall health of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as MurA, glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity . This compound also affects metabolic flux and metabolite levels by disrupting the synthesis of essential cell wall components .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transport systems induced by glucose-6-phosphate and glycerol-3-phosphate . Once inside the cells, this compound is widely distributed to various tissues, including the central nervous system, soft tissues, bone, lungs, and abscess fluid . Its high tissue penetration ensures effective treatment of infections in different parts of the body .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by inhibiting the enzyme MurA . The presence of specific transport systems ensures its efficient uptake and accumulation within bacterial cells . This compound’s activity is influenced by factors such as intragastric acidity and gastric emptying rate, which affect its hydrolytic degradation and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin can be synthesized chemically or produced by fermentation using Streptomyces fradiae. The synthetic route involves the reaction of epichlorohydrin with phosphorous acid, followed by hydrolysis to yield this compound .
Industrial Production Methods:
This compound Tromethamine: The preparation involves reacting p-toluenesulfonic acid monohydrate with tromethamine in an anhydrous alcoholic solution, followed by reaction with this compound phenylethylamine salt monohydrate.
This compound Sodium: This method includes adding sodium hydroxide to levo-fosfomycin dextro-phenylethylamine, followed by extraction and filtration to obtain sodium salt.
This compound Calcium: This involves reacting calcium hydroxide with this compound phenylethylamine salts in water, followed by filtration and drying.
Chemical Reactions Analysis
Types of Reactions: Fosfomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly involving its epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thiols and amines are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Products formed by the opening of the epoxide ring and substitution with different groups.
Scientific Research Applications
Fosfomycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide and phosphonic acid chemistry.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Industry: Used in the pharmaceutical industry for the production of antibiotics
Comparison with Similar Compounds
Fosfomycin is unique among antibiotics due to its phosphonic acid structure and epoxide ring. Similar compounds include:
Ciprofloxacin: A quinolone antibiotic used to treat various infections but with a different mechanism of action.
Cephalexin: A cephalosporin antibiotic used to treat gram-positive bacterial infections
Uniqueness: this compound’s unique mechanism of action and broad-spectrum activity make it particularly valuable in treating infections caused by multidrug-resistant bacteria. Unlike other antibiotics, this compound does not bind to plasma proteins and is excreted unchanged by the kidneys, allowing for extensive tissue penetration .
Properties
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048480 | |
Record name | Fosfomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fosfomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e+01 g/L | |
Record name | Fosfomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00828 | |
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Record name | Fosfomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |
Record name | Fosfomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00828 | |
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CAS No. |
23155-02-4 | |
Record name | Fosfomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23155-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fosfomycin [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024 | |
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Record name | Fosfomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00828 | |
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Record name | Fosfomycin | |
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Record name | Fosfomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315 | |
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Record name | FOSFOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE | |
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Record name | Fosfomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | Fosfomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosfomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fosfomycin exert its bactericidal effect?
A: this compound acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It irreversibly binds to the active site of UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) []. This enzyme is crucial for the first committed step in peptidoglycan biosynthesis.
Q2: Which bacterial species are intrinsically resistant to this compound?
A: While this compound exhibits broad-spectrum activity, some species like Pseudomonas aeruginosa exhibit intrinsic resistance. This is often attributed to reduced uptake and active efflux mechanisms [, ].
Q3: What are the common mechanisms of resistance to this compound in bacteria?
A3: Several mechanisms contribute to this compound resistance:
- Reduced uptake: Mutations in transporter proteins like GlpT and UhpT, responsible for this compound entry, can decrease its intracellular concentration, leading to resistance [, , , , , ].
- Enzymatic inactivation: Several enzymes can inactivate this compound. FosA, FosB, and FosX modify the antibiotic by adding glutathione, L-cysteine, or H2O to its epoxide ring, respectively [, , ]. FomA and FomB can inactivate this compound via phosphorylation [].
- Target modification: Mutations in the target enzyme MurA can also confer resistance [, ].
Q4: How significant is the role of the fosA gene in this compound resistance?
A: The presence of the fosA gene, particularly plasmid-borne fosA3, significantly contributes to this compound resistance, especially in Klebsiella pneumoniae [, , ]. Chromosomal fosA can also contribute to intrinsic resistance in various species [, ].
Q5: Can this compound resistance emerge during treatment?
A: Yes, while in vitro mutation rates are generally low, clinical use, especially in combination therapies, has shown the potential for resistance development. For instance, one study observed this compound resistance emergence in Klebsiella pneumoniae after 1 week of treatment []. Another study observed this compound-resistance in 1.8% of Campylobacter isolates, which were also multi-drug resistant [].
Q6: Does the presence of this compound resistance mechanisms impact other antibiotic susceptibilities?
A: Yes, research suggests potential crosstalk between this compound resistance and tolerance to other antibiotics. For example, P. aeruginosa strains with glpT mutations or fosA overexpression exhibited reduced persistence to ofloxacin, indicating a potential link between these resistance mechanisms []. Furthermore, multidrug-resistant strains, especially those harboring extended-spectrum β-lactamases (ESBLs), often exhibit increased this compound resistance, suggesting co-selection of resistance determinants [, ].
Q7: What is the rationale for combining this compound with other antibiotics?
A: this compound demonstrates synergistic activity when combined with antibiotics possessing different mechanisms of action []. This synergy allows for reduced dosages, potentially minimizing toxicity and suppressing resistance development [].
Q8: Which antibiotic combinations have shown promising results with this compound?
A8: Several studies highlight synergistic combinations:
- This compound-rifampin: This combination exhibited high eradication rates against methicillin-resistant Staphylococcus aureus (MRSA) in foreign-body infection models [].
- This compound-colistin: This combination proved highly effective against extended-spectrum-β-lactamase-producing Escherichia coli in a foreign-body infection model [].
- This compound-beta-lactams: Synergistic or additive effects were frequently observed, suggesting beta-lactams as suitable partners for this compound [].
- This compound-aminoglycosides: This combination, particularly with Tobramycin, showed promising activity against P. aeruginosa in time-kill assays and demonstrated efficacy in preventing the emergence of resistant mutants [].
Q9: What are the primary clinical applications of this compound?
A: Currently, this compound is primarily used to treat uncomplicated urinary tract infections (UTIs) [, , ]. Its broad spectrum, including activity against multidrug-resistant organisms, makes it a valuable option for UTIs caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae []. Research suggests its potential use in treating complicated UTIs, particularly as a step-down therapy following intravenous antibiotics [, ].
Q10: Can this compound be used for infections beyond UTIs?
A: While primarily used for UTIs, research suggests its potential for other infections. Clinical trials have indicated its effectiveness against Campylobacter enteritis []. Preliminary data support its use in soft tissue infections, with studies indicating good tissue penetration and substantial bacterial growth inhibition [].
Q11: How is this compound administered, and what is its pharmacokinetic profile?
A: this compound can be administered intravenously or orally []. It exhibits low oral bioavailability (<50%) []. After administration, it achieves high urinary concentrations and demonstrates good tissue penetration, including the central nervous system (CNS), soft tissues, bone, and lungs []. It is primarily cleared renally [].
Q12: What are the critical PK/PD indices for this compound?
A: Research suggests that the area under the concentration-time curve/MIC (AUC/MIC) and the maximum concentration/MIC (Cmax/MIC) are crucial PK/PD indices for predicting this compound efficacy [].
Q13: What are the future directions for this compound research and development?
A13: Future research should focus on:
- Optimizing dosing regimens: Studies exploring multiple-dose regimens for complicated infections are crucial, considering its low oral bioavailability [].
- Developing novel formulations: Strategies to enhance oral bioavailability and improve its pharmacokinetic profile are needed to expand its clinical utility [].
- Overcoming resistance: Research on inhibitors targeting this compound-modifying enzymes or efflux pumps could help combat emerging resistance [].
- Exploring new clinical applications: Clinical trials are needed to evaluate its efficacy in treating complicated UTIs, soft tissue infections, and other infections caused by multidrug-resistant bacteria [, ].
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